1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE
Description
1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE is a complex organic compound that features an adamantane core. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .
Properties
IUPAC Name |
methyl N'-(1-adamantylmethyl)-N-(2-phenylethyl)carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2S/c1-24-20(22-8-7-16-5-3-2-4-6-16)23-15-21-12-17-9-18(13-21)11-19(10-17)14-21/h2-6,17-19H,7-15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJLCULZYXZUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC12CC3CC(C1)CC(C3)C2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE typically involves multiple steps. One common method includes the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as methylation agents . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE undergoes various chemical reactions, including:
Scientific Research Applications
1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE involves its interaction with molecular targets such as enzymes and receptors. For example, similar compounds like memantine act as NMDA receptor antagonists, modulating synaptic transmission and providing neuroprotective effects . The exact pathways and molecular targets for this compound are still under investigation.
Comparison with Similar Compounds
1-({[(METHYLSULFANYL)(PHENETHYLIMINO)METHYL]AMINO}METHYL)ADAMANTANE can be compared with other adamantane derivatives such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
